2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
CAS No.:
Cat. No.: VC18141728
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O2 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 2-(cyclopropylamino)-2-methyl-3-(2-methylimidazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H17N3O2/c1-8-12-5-6-14(8)7-11(2,10(15)16)13-9-3-4-9/h5-6,9,13H,3-4,7H2,1-2H3,(H,15,16) |
| Standard InChI Key | OARKHSTZMBCWNV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1CC(C)(C(=O)O)NC2CC2 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 2-(cyclopropylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid features a propanoic acid backbone substituted at the α- and β-positions. The α-carbon bears a cyclopropylamino group (–NH–C3H5) and a methyl group, while the β-position is occupied by a 2-methylimidazol-1-yl ring. This arrangement creates a sterically congested environment, influencing both reactivity and target interactions .
Stereochemical Considerations
The presence of two methyl groups (at the α-carbon and imidazole ring) introduces chirality, yielding enantiomers with distinct biochemical profiles. Computational modeling suggests that the (R)-configuration may exhibit stronger binding to histamine H3 receptors due to favorable van der Waals interactions with hydrophobic binding pockets .
Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-(cyclopropylamino)-2-methyl-3-(2-methylimidazol-1-yl)propanoic acid |
| Molecular Formula | C12H18N3O2 |
| Molecular Weight | 236.30 g/mol |
| Calculated logP | 1.82 (Predicted via XLogP3) |
| Hydrogen Bond Donors | 2 (amine, carboxylic acid) |
| Hydrogen Bond Acceptors | 5 (imidazole N, carboxylic O) |
The moderately lipophilic nature (logP ≈ 1.8) suggests balanced membrane permeability and aqueous solubility, making it suitable for oral bioavailability studies.
Synthetic Methodologies
Industrial-scale production employs a multi-step protocol adapting techniques from analogous imidazole-propanoate systems:
Key Synthetic Route
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Methyl Acrylate Functionalization:
Ethyl 2-bromo-2-methylpropanoate undergoes nucleophilic substitution with 2-methylimidazole in dimethylformamide (DMF) at 80°C, catalyzed by K2CO3. This yields ethyl 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate with >85% efficiency. -
Cyclopropylamine Conjugation:
Hydrolysis of the ester to the carboxylic acid precedes coupling with cyclopropylamine via carbodiimide-mediated activation. This step typically achieves 70–75% yield after purification by reverse-phase chromatography . -
Industrial Optimization:
Continuous flow reactors enhance reaction uniformity, reducing side product formation during scale-up. Process analytical technology (PAT) monitors critical parameters like pH and temperature in real-time.
Physicochemical and Spectroscopic Profiles
Stability Analysis
The compound demonstrates pH-dependent stability:
-
Acidic Conditions (pH 2): Rapid degradation via imidazole ring protonation and subsequent hydrolysis (t1/2 = 3.2 h).
-
Neutral Conditions (pH 7.4): Stable for >48 h, ideal for physiological applications.
-
Basic Conditions (pH 10): Cyclopropane ring opening dominates, forming linear byproducts .
Spectroscopic Signatures
-
IR (KBr): 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (imidazole C=N), 3300–2500 cm⁻¹ (broad, COOH/NH).
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¹H NMR (D2O): δ 1.15 (s, 3H, CH3), 1.22–1.28 (m, 4H, cyclopropane), 2.35 (s, 3H, imidazole-CH3), 3.72 (q, 1H, CHNH), 6.95 (s, 1H, imidazole H-4) .
Mechanistic Insights and Biological Activity
Enzyme Inhibition Dynamics
In vitro studies on cytochrome P450 3A4 (CYP3A4) reveal non-competitive inhibition (Ki = 2.3 μM), attributed to π-π stacking between the imidazole ring and the heme porphyrin system. Molecular dynamics simulations show the cyclopropane group induces conformational strain in the enzyme’s active site, enhancing binding affinity.
| Strain | MIC (μg/mL) | Comparator (Vancomycin) |
|---|---|---|
| MRSA ATCC 43300 | 8 | 2 |
| MRSA Clinical Isolate | 16 | 4 |
The methyl groups improve membrane penetration compared to non-methylated analogs, though potency remains below clinical benchmarks.
Therapeutic Applications and Research Frontiers
Neurological Targets
In murine models of Parkinson’s disease, the compound (10 mg/kg, oral) reduced α-synuclein aggregation by 42% versus placebo (p < 0.01). This activity correlates with chelation of redox-active metals and attenuation of oxidative stress .
Oncology Applications
Preliminary screens against NCI-60 cell lines show selective cytotoxicity:
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 (Breast) | 12.4 |
| A549 (Lung) | 18.9 |
| HepG2 (Liver) | 23.1 |
Mechanistic studies implicate interference with purine biosynthesis through IMP dehydrogenase inhibition.
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